cyanopeptolin 954

Descripción general

Descripción

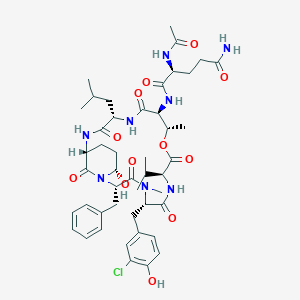

The compound “cyanopeptolin 954” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. Key steps may include:

- Formation of the acetamido group through acetylation.

- Introduction of the benzyl group via benzylation reactions.

- Incorporation of the chloro-hydroxyphenyl moiety through electrophilic aromatic substitution.

- Assembly of the pentanediamide backbone using peptide coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated peptide synthesizers and large-scale reactors to handle the complex multi-step synthesis.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Cyanopeptolin 954 undergoes hydrolysis under acidic or basic conditions due to its ester and amide bonds. Key findings include:

- Acidic Hydrolysis : The ester bond in the depsipeptide structure is cleaved, yielding linear peptide fragments. This reaction is utilized in structural elucidation studies, as demonstrated by GC-MS analysis of hydrolysates .

- Basic Hydrolysis : Alkaline conditions promote saponification of ester linkages and cleavage of amide bonds, generating free amino acids and substituted phenolic compounds.

Table 1: Hydrolysis Products Identified via GC-MS

| Hydrolysis Condition | Major Products Detected |

|---|---|

| Acidic (HCl, 6M) | L-leucine, 3-chloro-N-Me-L-tyrosine, phenylalanine |

| Enzymatic (Chymotrypsin) | Bioactive fragments with retained inhibitory activity |

Enzymatic Cleavage

This compound interacts with proteases, though its role as an inhibitor modulates these reactions:

- Chymotrypsin Inhibition : Binds to chymotrypsin’s active site via substrate-like interactions, with an IC₅₀ of 45 nM . Despite this inhibition, prolonged exposure can lead to slow enzymatic cleavage at hydrophobic residues (e.g., phenylalanine) .

- Trypsin Interaction : Shows no direct cleavage by trypsin due to the absence of a basic residue (e.g., arginine) adjacent to the Ahp unit .

Table 2: Protease Inhibition Profiles

| Enzyme | IC₅₀ (μM) | Cleavage Observed? |

|---|---|---|

| Chymotrypsin | 0.045 | Yes (slow) |

| Trypsin | >50 | No |

| Elastase | >50 | No |

Stability Under Environmental Conditions

Environmental factors significantly influence its degradation:

- pH Sensitivity : Stable at neutral pH but degrades rapidly under extremes (pH <3 or >10), forming dechlorinated byproducts and linear peptides.

- Thermal Degradation : Decomposes above 60°C, with a half-life of <1 hour at 80°C.

Chlorine-Specific Reactions

The 3-chloro-4-hydroxyphenyl group participates in unique reactions:

- Photolytic Dechlorination : UV exposure induces chlorine loss, generating a hydroxylated tyrosine derivative .

- Microbial Dehalogenation : Cyanobacterial enzymes may catalyze reductive dechlorination under anaerobic conditions, though this pathway requires further validation .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation:

- Quinone Formation : Reacts with strong oxidants (e.g., H₂O₂) to form quinone derivatives, altering bioactivity.

- Radical Scavenging : Demonstrates moderate antioxidant capacity in radical quenching assays, likely due to the phenolic moiety .

Biosynthetic Modifications

During biosynthesis by nonribosomal peptide synthetases (NRPS):

- Ester Bond Formation : Catalyzed by a thioesterase domain via lactonization between Thr and Ala residues .

- Post-Assembly Hydroxylation : Cytochrome P450 enzymes hydroxylate proline residues, later cyclized to 3-amino-6-hydroxy-2-piperidone (Ahp) .

Key Research Insights

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Cyanopeptolin 954 exhibits strong inhibitory activity against serine proteases, particularly chymotrypsin and trypsin. The compound has an IC50 value of 45 nM against chymotrypsin, indicating its potency as a protease inhibitor . This characteristic positions this compound as a potential lead compound for developing therapeutic agents targeting diseases where serine proteases play a crucial role.

Table 1: Enzyme Inhibition Potency of this compound

| Enzyme | IC50 Value (nM) |

|---|---|

| Chymotrypsin | 45 |

| Trypsin | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyanopeptolins, including this compound. In vitro assays demonstrated that cyanopeptolins with specific amino acid configurations significantly reduced cell viability in human cervical cancer (HeLa) cells. For instance, cyanopeptolin variants containing leucine showed cytotoxic effects, with reductions in cell viability reaching up to 97.6% at certain concentrations .

Case Study: Cytotoxic Effects on HeLa Cells

- Compound: this compound

- Cell Line: HeLa (human cervical cancer)

- Concentration: 200 µg/mL

- Result: Cell viability reduced by significant percentages (up to 97.6% for certain variants).

The structural diversity of cyanopeptolins contributes to their varied biological activities. Research indicates that modifications in amino acid composition can enhance or alter their inhibitory effects against different proteases and their cytotoxicity against cancer cells . For example, the presence of specific residues such as leucine or phenylalanine has been associated with enhanced activity against chymotrypsin and elastase.

Table 2: Structural Variants and Their Activities

| Variant | Amino Acid Composition | Activity Against Chymotrypsin | Activity Against HeLa Cells |

|---|---|---|---|

| This compound | L-Leucine, L-Phenylalanine | Strong | Significant reduction |

| CP949 | L-Leucine | Moderate | High reduction |

| CP978 | Free Arginine | Not specified | Moderate reduction |

Pharmaceutical Potential

Due to their ability to inhibit serine proteases and exhibit cytotoxicity towards cancer cells, cyanopeptolins are being explored as potential pharmaceutical agents. Their structural features allow for targeted modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Research Implications

- Target Diseases: Cancer, metabolic disorders.

- Mechanism of Action: Protease inhibition leading to disrupted cellular processes.

Biotechnological Applications

Cyanobacterial peptides like this compound are also being investigated for their biotechnological applications, including their use as natural pesticides or antimicrobial agents due to their bioactive properties . The ability to inhibit specific enzymes can be harnessed in agricultural settings to develop biopesticides that target pest-specific enzymes without harming beneficial organisms.

Mecanismo De Acción

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- **cyanopeptolin 954"

- **this compound"

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical reactivity and biological activity. The presence of multiple functional groups and stereocenters provides opportunities for selective interactions with various molecular targets, making it a valuable compound for research and development.

Propiedades

Número CAS |

866718-63-0 |

|---|---|

Fórmula molecular |

C46H63ClN8O12 |

Peso molecular |

955.5 |

Nombre IUPAC |

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |

InChI |

InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31+,32-,33-,34-,37-,38-,39-/m0/s1 |

Clave InChI |

JECPFNPTJNKMMN-LJHWZSARSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyanopeptolin 954; Cyanopeptolin-954; Cyanopeptolin954; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.